2-(Diethylamino)-1-phenylpropan-1-OL

Neuropharmacology Transporter Assays Metabolite Profiling

Diethylpropion researchers need a verified inactive metabolite for negative control. 2-(Diethylamino)-1-phenylpropan-1-OL fills this role: • Inactive at NET, DAT & SERT - confirmed little/no effect, unlike active ketone metabolite • 5x sensitivity gain in hair analysis (LOD 0.1 ng/5 mg) vs. parent drug • ~20% of diethylpropion dose; critical for mass balance studies High-purity standard with CoA. Ships to verified labs globally.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B12322858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylamino)-1-phenylpropan-1-OL
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCN(CC)C(C)C(C1=CC=CC=C1)O
InChIInChI=1S/C13H21NO/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12/h6-11,13,15H,4-5H2,1-3H3
InChIKeyJMFCQRKXGIHOAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diethylamino)-1-phenylpropan-1-OL: A Chiral Amino Alcohol Metabolite of Diethylpropion


2-(Diethylamino)-1-phenylpropan-1-OL, also known as N,N-diethylnorephedrine, is a chiral amino alcohol belonging to the phenethylamine class. It is a well-characterized metabolite of the anorectic prodrug diethylpropion (amfepramone), formed via stereoselective carbonyl reduction [1]. The compound exists as multiple stereoisomers, with the (1R,2S)- and (1S,2R)- configurations being the most studied. It is primarily utilized as an analytical reference standard in forensic and pharmaceutical research [2].

1
Chiral reference-standard workflow for forensic and pharmaceutical research
2
Stereochemical-control study fit; supports enantiomer-attribution review
3
Metabolite profiling context for diethylpropion pathway studies

Why 2-(Diethylamino)-1-phenylpropan-1-OL Cannot Be Replaced by Generic Analogs


Substituting 2-(Diethylamino)-1-phenylpropan-1-OL with structurally similar amino alcohols like norephedrine or its active ketone metabolite 2-ethylamino-1-phenyl-propan-1-one is not scientifically valid due to critical differences in biological target engagement and metabolic fate. While the de-ethylated ketone acts as a potent substrate at norepinephrine transporters, the target diethylamino alcohol 2-(Diethylamino)-1-phenylpropan-1-OL demonstrates little to no activity at these sites, directly contradicting assumptions of in-class pharmacological equivalence [1]. This functional divergence, coupled with its distinct stereochemical requirements for metabolic formation, necessitates its specific procurement for targeted research applications [2].

Transporter engagement may not transfer

Structurally similar de-ethylated ketone acts as a potent NET substrate; the target amino alcohol shows reported inactivity at these sites.

Metabolic pathway context may differ

Substituting with the major de-ethylated ketone metabolite conflates carbonyl reduction and N-de-ethylation pathway interpretation.

Stereochemical attribution may shift

Generic amino-alcohol analogs may not match the minor stereoisomer profile required for enantioseparation or pharmacopoeial impurity testing.

Quantitative Differentiation Evidence for 2-(Diethylamino)-1-phenylpropan-1-OL Against Its Closest Analogs


Lack of Monoamine Transporter Activity vs. the Active De-ethylated Metabolite

The target compound 2-(Diethylamino)-1-phenylpropan-1-OL (as its (1R,2S)- and (1S,2R)- isomers, termed 3a and 3b) exhibits negligible activity at the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters. In a direct head-to-head comparison within the same study, the active metabolite 2-ethylamino-1-phenyl-propan-1-one (compound 2) demonstrated potent substrate activity [1]. This functional dichotomy is a critical differentiator, proving they cannot be used interchangeably in neurological research.

Transporter activity
Head-to-head
Little or no effect (IC50 not determinable) vs. comparator NET IC50 = 99 nM; SERT IC50 = 2118 nM; DAT IC50 = 1014 nM
Supports negative control role in transporter assay context
Synaptosomal uptake/release assays in vitro
Neuropharmacology Transporter Assays Metabolite Profiling

Metabolic Pathway Contribution: Minor Alcohol vs. Major De-ethylated Ketone

In human metabolism, 2-(Diethylamino)-1-phenylpropan-1-OL is a minor metabolite, while the major metabolic route is N-de-ethylation. Quantitative excretion data shows that carbonyl reduction to form this amino alcohol accounts for only about 20% of the dose, whereas the de-ethylated ketone (N-ethylaminopropiophenone) represents approximately 35% of the dose [1]. This quantitative metabolic profiling is essential for bioanalytical method development.

Metabolic contribution
Cross-study comparable
~20% of dose (carbonyl reduction) vs. ~35% of dose (N-de-ethylation)
Supports bioanalytical method differentiation review
Human urinary excretion; oral administration
Drug Metabolism Pharmacokinetics Bioanalysis

Enhanced Analytical Sensitivity in Hair Compared to Parent Drug Amfepramone

In a validated LC-MS/MS method for hair analysis, the limit of detection (LOD) for diethylnorephedrine was 0.1 ng/5 mg hair, which is five times lower (more sensitive) than the LOD for the parent drug amfepramone at 0.5 ng/5 mg hair [1]. This sensitivity difference allows for the specific detection of this metabolite as a marker for chronic drug use.

Hair-matrix sensitivity
Head-to-head
LOD = 0.1 ng/5 mg hair vs. parent drug amfepramone LOD = 0.5 ng/5 mg hair
Supports biomarker sensitivity review in forensic context
LC-MS/MS, pH gradient elution
Forensic Toxicology LC-MS/MS Hair Analysis

Stereoselective Carbonyl Reduction: Minor Product Profile

The metabolism of diethylpropion involves stereoselective carbonyl reduction, yielding multiple stereoisomers. Under acidic urine conditions, (+)-N-diethylnorpseudoephedrine is a major amino-alcohol metabolite, while the target compound's stereoisomers (e.g., the norephedrine form) are present only in minor amounts [1]. This demonstrates that the major amino-alcohol metabolite is a different stereoisomer than the one often targeted in research.

Stereoselective reduction
Class-level inference
Target stereoisomers are minor products; (+)-N-diethylnorpseudoephedrine is the major amino-alcohol metabolite
Stereochemical-control context; enantiomer-attribution review
Acidic urine, GC analysis
Chiral Separation Stereochemistry Metabolite Identification

Prime Application Scenarios for 2-(Diethylamino)-1-phenylpropan-1-OL Based on Proven Differentiation


Negative Control in Diethylpropion Mechanism-of-Action Studies

Researchers investigating the anorectic mechanism of diethylpropion require a bona fide inactive metabolite to serve as a negative control in monoamine transporter assays. 2-(Diethylamino)-1-phenylpropan-1-OL is uniquely suited for this role, as direct comparative data proves it has 'little or no effect' at NET, DAT, and SERT, in direct contrast to the active metabolite 2-ethylamino-1-phenyl-propan-1-one [1].

High-Sensitivity Biomarker for Forensic Hair Analysis

Forensic toxicology laboratories aiming to detect chronic diethylpropion abuse should use this metabolite as their primary analytical standard. LC-MS/MS method validation shows a 5-fold superior sensitivity (LOD of 0.1 ng/5 mg hair) compared to the parent drug, making it a more reliable long-term biomarker for retrospective compliance monitoring [1].

Discriminative Metabolic Pathway Profiling

Pharmacokinetic studies focusing on the balance between N-de-ethylation and carbonyl reduction pathways require a reference standard of this minor alcohol metabolite. Quantitative data shows it accounts for approximately 20% of a dose, compared to 35% for the major de-ethylated ketone. Procuring the pure standard is essential for accurate mass balance and metabolic phenotyping studies [1].

Chiral Method Development and Pharmacopoeial Impurity Testing

In pharmaceutical quality control, this compound serves as a critical reference for developing chiral separation methods to resolve amino-alcohol stereoisomers. Its successful enantioseparation using sulfated β-cyclodextrin demonstrates its utility for identifying and quantifying chiral impurities in ephedrine-family pharmaceuticals, as published in validated methods [1].

Application
Selection Property
Validation Focus
Negative control in mechanism-of-action studies
Transporter inactivity profile
Monoamine transporter assay-response context
High-sensitivity biomarker for hair analysis
Enhanced matrix detectability
Forensic LC-MS/MS method sensitivity review
Discriminative metabolic pathway profiling
Minor alcohol metabolite identity
Quantitative bioanalytical pathway differentiation
Chiral method development and impurity testing
Stereochemical reference standard
Enantioseparation and pharmacopoeial impurity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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